molecular formula C19H14N2O3S B2367543 N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883964-92-9

N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2367543
CAS No.: 883964-92-9
M. Wt: 350.39
InChI Key: DPFCJKHPWPVHNF-UHFFFAOYSA-N
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Description

“N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives has been reported in the literature . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

The molecular structure of thiophene, a key component of the compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .


Chemical Reactions Analysis

Thiophene and its derivatives have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Physical and Chemical Properties Analysis

Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Bioisosteric Replacements for Analgesic Enhancement

Research has demonstrated that employing bioisosteric replacements, such as substituting phenyl rings with isosteric heterocycles in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, can significantly affect analgesic activities. Specifically, the replacement with 3-pyridine derivatives led to a noticeable increase in analgesic activity, while furan, tetrahydrofuran, and thiophene analogs showed decreased analgesic activity (Ukrainets, Mospanova, & Davidenko, 2016).

Antimicrobial Applications

Compounds synthesized from related structures have been evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents. For instance, novel compounds with a quinazolinone and 4-thiazolidinone clubbed structure exhibited significant in vitro activity against a range of bacteria and fungi (Desai, Dodiya, & Shihora, 2011).

Anticancer and Antibacterial Properties

Derivatives of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide have been identified as having potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating their potential in therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibition and Antioxidant Activity

Some synthesized 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives were found to be potent tyrosinase inhibitors, suggesting applications in conditions related to melanogenesis. These compounds also displayed DPPH free radical scavenging ability, indicating antioxidant properties (Dige, Mahajan, et al., 2019).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

Properties

IUPAC Name

N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-21-13-7-3-2-6-12(13)17(22)16(15-9-5-11-25-15)18(21)20-19(23)14-8-4-10-24-14/h2-11H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFCJKHPWPVHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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